molecular formula C14H7NO6 B10760208 1,8-DI-Hydroxy-4-nitro-anthraquinone

1,8-DI-Hydroxy-4-nitro-anthraquinone

Cat. No.: B10760208
M. Wt: 285.21 g/mol
InChI Key: RIYCICFDXLNQPV-UHFFFAOYSA-N
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Description

1,8-Di-Hydroxy-4-Nitro-Anthraquinone is an organic compound belonging to the class of anthraquinones. These compounds are characterized by the presence of an anthracene-9,10-quinone core structure. This compound is known for its vibrant color and is often used as a dye and pigment in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Di-Hydroxy-4-Nitro-Anthraquinone can be synthesized through several methods. One common synthetic route involves the nitration of 1,8-dihydroxyanthraquinone using nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically occurs at elevated temperatures to ensure complete nitration .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,8-Di-Hydroxy-4-Nitro-Anthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones, aminoanthraquinones, and other oxidized derivatives .

Mechanism of Action

The mechanism of action of 1,8-Di-Hydroxy-4-Nitro-Anthraquinone involves its interaction with various molecular targets. One key target is casein kinase II, a protein kinase implicated in several cellular functions. The compound inhibits the activity of this kinase by binding to its active site, thereby preventing the phosphorylation of target proteins. The nitro group in the compound enhances its inhibitory activity through electron-withdrawing and resonance effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Di-Hydroxy-4-Nitro-Anthraquinone is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4,5-dihydroxy-1-nitroanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7NO6/c16-8-3-1-2-6-10(8)14(19)12-9(17)5-4-7(15(20)21)11(12)13(6)18/h1-5,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYCICFDXLNQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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